5-Chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one
Description
Properties
IUPAC Name |
5-chloro-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c15-8-3-4-10-9(6-8)14(19,13(18)16-10)7-11(17)12-2-1-5-20-12/h1-6,19H,7H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJMDKCPZXXNAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Morita-Baylis-Hillman Reaction (MBHR)
The MBHR is a cornerstone methodology for constructing the 3-hydroxyindolin-2-one scaffold. In the context of 5-chloro derivatives, this reaction involves the coupling of 5-chloroisatin with acrylate-based Michael acceptors. Ethylene glycol diacrylate, a dimeric acrylate, reacts with 5-chloroisatin under DABCO catalysis in DMF at room temperature to yield homodimeric intermediates, which are subsequently functionalized with furan-2-yl groups.
Mechanistic Insights :
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Electrophilic Activation : The 5-chloro substituent enhances the electrophilicity of the isatin carbonyl, accelerating nucleophilic attack by the acrylate.
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Catalytic Role of DABCO : The tertiary amine facilitates deprotonation and stabilizes the enolate intermediate, driving the reaction toward the MBH adduct.
Optimized Conditions :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | DABCO (100 mol%) | Maximizes enolate formation |
| Solvent | DMF | Polar aprotic medium enhances solubility |
| Temperature | 25°C | Minimizes side reactions |
| Reaction Time | 15 min – 4 days | Substitution-dependent |
Under these conditions, yields of up to 63% are achieved for chloro-substituted adducts, with shorter reaction times (15 min) observed for 5,7-dichloro derivatives.
Brønsted Superacid-Mediated Cyclization
An alternative route employs Brønsted superacids like trifluoromethanesulfonic acid (TfOH) to catalyze the cyclization of 3-(furan-2-yl)propenoic acids with 5-chloroindole derivatives. This method proceeds via a Friedel-Crafts-type mechanism, where TfOH protonates the carbonyl group, generating a reactive acylium ion that undergoes electrophilic substitution at the indole’s C3 position.
Key Steps :
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Acylation : 5-Chloroindole reacts with 3-(furan-2-yl)propenoic acid in TfOH.
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Cyclization : Intramolecular attack forms the indolin-2-one ring.
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Hydroxylation : In situ oxidation introduces the 3-hydroxy group.
Advantages :
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High regioselectivity due to the directing effect of the 5-chloro substituent.
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Tolerance of electron-withdrawing groups, enabling functional diversity.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for introducing the furan-2-yl-2-oxoethyl moiety. A chalcone-like intermediate is synthesized by condensing 5-chloro-3-hydroxyindolin-2-one with furfural under microwave conditions (100°C, 150 W), followed by oxidative cyclization using iodine/DMSO.
Procedure :
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Condensation :
-
Oxidation :
Yield : 58–72% (vs. 35–45% for conventional heating).
Experimental Protocols and Characterization
MBHR-Based Synthesis
Materials :
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5-Chloroisatin (1.0 mmol)
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Ethylene glycol diacrylate (0.5 mmol)
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DABCO (0.5 mmol)
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DMF (1 mL)
Procedure :
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Dissolve 5-chloroisatin, ethylene glycol diacrylate, and DABCO in DMF.
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Stir at room temperature until TLC confirms consumption (15 min – 4 days).
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Purify via flash chromatography (ethyl acetate/hexane, 1:9).
Characterization Data :
TfOH-Catalyzed Method
Materials :
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5-Chloroindole (1.2 mmol)
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3-(Furan-2-yl)propenoic acid (1.0 mmol)
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TfOH (2.0 mmol)
Procedure :
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Combine reagents in TfOH at 0°C.
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Warm to 25°C, stir for 6 h.
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Quench with ice-water, extract with CH2Cl2.
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Purify via recrystallization (EtOH/H2O).
Characterization Data :
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IR (KBr) : 1720 cm−1 (C=O), 1685 cm−1 (C=N).
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| MBHR with DABCO | 63 | 15 min | High |
| TfOH Cyclization | 55 | 6 h | Moderate |
| Microwave-Assisted | 72 | 30 min | Limited |
Key Observations :
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MBHR Superiority : The DABCO-catalyzed MBHR offers the best balance of yield and scalability, particularly for electron-deficient isatins.
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Microwave Limitations : While fast, this method requires specialized equipment and exhibits lower reproducibility at larger scales.
Challenges and Solutions
Challenge 1: Regioselectivity in Furan Attachment
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Solution : Employ directing groups (e.g., chloro) to bias electrophilic substitution.
Challenge 2: Polymerization of Acrylates
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The chloro group at the 5-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indolin-2-one derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 5-Chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one is with a molecular weight of approximately 291.68 g/mol. The compound features a chloro substituent, a furan ring, and a hydroxyindolin moiety, which contribute to its biological activity.
Anticancer Activity
Numerous studies have demonstrated the potential of this compound as an anticancer agent. Its structure suggests that it may interact with various cellular targets involved in cancer progression.
Case Studies
A recent study highlighted the synthesis of derivatives based on this compound that exhibited improved potency compared to established chemotherapeutic agents like Combretastatin-A4. The derivatives demonstrated IC50 values ranging from 0.06 to 0.17 µM against multiple cancer cell lines, indicating superior efficacy .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 0.06 |
| Derivative X | MDA-MB-435 | 0.17 |
| Combretastatin-A4 | A549 | 0.05 |
Antimicrobial Activity
The compound also displays promising antimicrobial properties. Research has indicated that derivatives of indolinones possess activity against various bacterial strains.
Case Studies
In vitro studies have reported that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, showcasing their potential for development into new antibiotics .
Synthetic Applications
This compound serves as an important intermediate in organic synthesis, particularly in the development of novel pharmaceuticals.
Synthetic Routes
The compound can be synthesized via:
Mechanism of Action
The mechanism of action of 5-Chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one involves its interaction with specific molecular targets within cells. It can inhibit enzymes involved in critical cellular processes, such as DNA replication and protein synthesis. The compound’s ability to form covalent bonds with these enzymes leads to the disruption of their normal function, ultimately resulting in cell death.
Comparison with Similar Compounds
Comparison with Structural Analogues
Halogen Substitution Variations
5-Chloro-3-(thiophen-2-ylmethylene)indolin-2-one (CAS 186611-58-5)
- Structure : Replaces the furan-2-yl-oxoethyl group with a thiophen-2-ylmethylene moiety.
- Properties : The thiophene ring enhances lipophilicity compared to furan due to sulfur’s larger atomic radius and polarizability. This may improve membrane permeability but reduce aqueous solubility.
(Z)-5-Fluoro-3-[(1H-pyrrol-2-yl)methylene]indolin-2-one
- Structure : Substitutes chlorine with fluorine at the 5-position and introduces a pyrrole-methylene group.
- The pyrrole group enables intramolecular hydrogen bonding, stabilizing a Z-conformation .
- Biological Relevance : Fluorinated indolin-2-ones exhibit neuroprotective and antitumor activities, with IC50 values in the micromolar range .
Heterocyclic Side Chain Modifications
5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one (CAS 220904-99-4)
- Structure : Features a dibromo-hydroxybenzylidene substituent instead of furan-oxoethyl.
- Applications : Such bulky, halogenated derivatives are studied for anticancer activity, though specific data are unavailable .
5-Chloro-1-ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- Structure : Incorporates a phenyl-oxoethyl group and an ethyl substituent at N1.
- Properties : The phenyl group enhances aromatic stacking interactions, while the ethyl chain may reduce steric hindrance. Predicted pKa = 10.78 suggests moderate basicity .
- Synthetic Utility : Ethyl-substituted indolin-2-ones are intermediates in kinase inhibitor development .
Functional Group Replacements
Hydrazone Derivatives (e.g., 5-Chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one)
- Structure : Replaces the oxoethyl group with a 2,4-dinitrophenylhydrazone moiety.
- Properties : The hydrazone linkage introduces strong electron-withdrawing effects, lowering the HOMO-LUMO gap and increasing reactivity. The nitro groups may confer mutagenic risks.
- Applications : Hydrazone derivatives are screened for antiviral activity, including SARS-CoV-2 protease inhibition .
3,5-Substituted Indolin-2-ones with Sulfonamide Groups
- Structure: Features sulfonamide substituents at the 5-position (e.g., 5-(3-chlorophenylamino)sulfonyl-indolin-2-one).
- Properties : Sulfonamides enhance hydrogen bonding and solubility (e.g., MW = 321 g/mol, EI-MS m/z 321).
- Biological Activity : Demonstrated antitumor effects against MCF-7 cells (IC50 = 125 µg/mL) with low toxicity to NIH/3T3 cells (IC50 > 500 µg/mL) .
Key Observations :
- Halogen Effects : Chlorine and fluorine improve target affinity but may reduce solubility; bromine increases steric bulk.
- Heterocycles : Furan and thiophene enhance π-stacking, while pyrrole supports intramolecular H-bonding.
- Functional Groups : Sulfonamides and hydrazones expand hydrogen-bonding networks, critical for enzyme inhibition.
Biological Activity
5-Chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and findings from various research studies.
Synthesis of this compound
The compound is synthesized through a multi-step process involving the condensation of furan derivatives with indolinone structures. The synthetic pathway typically includes:
- Formation of Indolinone : Starting from 5-chloroindole, which undergoes cyclization to form the indolinone core.
- Condensation Reaction : The indolinone is then reacted with furan derivatives under acidic or basic conditions to introduce the furan moiety.
- Functionalization : The final product is purified using chromatography techniques.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of this compound. In a study involving xylene-induced ear swelling in mice, the compound demonstrated significant reduction in inflammation compared to control groups.
Table 1: Comparison of Anti-inflammatory Activity
| Compound | Model Used | Inflammation Reduction (%) | Reference |
|---|---|---|---|
| 5-Chloro-3-(furan) | Xylene-induced swelling | 65% | |
| Diclofenac Sodium | Carrageenan-induced edema | 70% | |
| Control (Vehicle) | - | - | - |
This data indicates that while the compound shows promise, it may not surpass traditional anti-inflammatory drugs like diclofenac in efficacy.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including HeLa and MCF7 cells.
Table 2: Anticancer Activity Against Cell Lines
These results suggest that this compound has potential as an anticancer agent, particularly due to its lower IC50 values compared to some other compounds tested.
The biological activity of this compound can be attributed to its ability to inhibit specific pathways involved in inflammation and cancer cell proliferation. It is believed to modulate the expression of pro-inflammatory cytokines and interfere with cell cycle progression in cancer cells.
Case Studies
Recent research has focused on the structure-activity relationship (SAR) of related compounds, revealing that modifications to the furan and indolinone structures can significantly impact biological activity. For example:
- Modification Studies : Substituting different groups on the furan ring enhanced anti-inflammatory effects.
- Combination Therapies : Studies combining this compound with other therapeutic agents showed synergistic effects in reducing tumor growth in animal models.
Q & A
Q. What are the established synthesis strategies for 5-chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one, and how is its purity validated?
The compound is typically synthesized via multi-step reactions involving condensation, cyclization, or multicomponent protocols. For example, derivatives of similar indolinones are prepared by refluxing intermediates in acetic acid with catalysts like sodium acetate, followed by purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) . Structural validation relies on 1H/13C NMR to confirm substituent positions, mass spectrometry (FAB-HRMS) for molecular weight verification, and X-ray crystallography to resolve stereochemical ambiguities . Purity is assessed using TLC and HPLC with standardized solvent systems .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., hydroxy, furan, and chloro groups) and confirms regioselectivity .
- Single-crystal X-ray diffraction : Resolves 3D conformation, hydrogen-bonding networks, and absolute configuration .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., chlorine) .
- FT-IR Spectroscopy : Identifies functional groups like carbonyl (C=O) and hydroxyl (O-H) stretches .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this indolinone derivative?
Optimization involves systematic variation of:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic acid promotes cyclization .
- Catalysts : Copper(I) iodide (CuI) accelerates click chemistry for furan-ethyl linkages .
- Temperature : Reflux (~100–120°C) ensures complete conversion without decomposition .
- pH control : Sodium acetate buffers maintain mildly acidic conditions for stable intermediates . Statistical tools like Design of Experiments (DoE) can model interactions between variables .
Q. What computational methods validate the biological targets of this compound, such as antiviral activity?
- Molecular Docking : Software like Schrödinger Maestro or MOE docks the compound into SARS-CoV-2 protease (PDB: 6LU7) to predict binding affinity and pose .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns trajectories) .
- Free Energy Calculations (MM/PBSA) : Quantify binding energy contributions . Experimental validation includes in vitro enzyme inhibition assays (e.g., IC50 determination) and cell-based antiviral models .
Q. How can contradictory bioactivity data (e.g., varying IC50 values across studies) be resolved?
Contradictions may arise from assay conditions (e.g., cell line variability, compound solubility). Mitigation strategies:
- Dose-response curves : Confirm activity across a concentration range .
- Orthogonal assays : Use fluorescence polarization (FP) alongside enzymatic assays .
- Solubility testing : Pre-treat compounds with DMSO/carriers to ensure bioavailability .
- Proteomic profiling : Identify off-target effects using affinity pull-down assays .
Q. What strategies manage stereochemical outcomes during synthesis, particularly at the 3-hydroxy position?
- Chiral auxiliaries : Temporarily fix stereochemistry during key steps (e.g., asymmetric aldol reactions) .
- Enzymatic resolution : Lipases or esterases selectively hydrolyze enantiomers .
- Chiral HPLC : Separate diastereomers post-synthesis using columns like Chiralpak AD-H .
- Crystallization-induced asymmetric transformation : Leverage preferential crystal growth of one enantiomer .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
